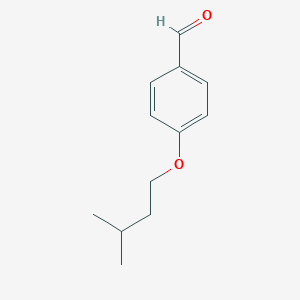
4-(3-甲基丁氧基)苯甲醛
描述
4-(3-Methylbutoxy)benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. These are compounds containing a benzene ring with a formyl substituent. The specific structure of 4-(3-Methylbutoxy)benzaldehyde includes a benzene ring with an aldehyde group attached to the fourth carbon and a 3-methylbutoxy substituent attached to the same carbon of the benzene ring.
Synthesis Analysis
The synthesis of related benzaldehyde derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, a compound related to benzaldehyde derivatives, is achieved in a 60% overall yield from benzaldehyde through a series of reactions including irradiation and acid-catalyzed rearrangements . Although not directly related to 4-(3-Methylbutoxy)benzaldehyde, these methods provide insight into the potential synthetic routes that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is characterized by the presence of a benzene ring and various substituents that influence the compound's properties. For example, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a compound with a benzaldehyde moiety, is stabilized by intramolecular and intermolecular interactions, which are confirmed by X-ray diffraction . These structural analyses are crucial for understanding the behavior and reactivity of the compound.
Chemical Reactions Analysis
Benzaldehyde derivatives undergo a variety of chemical reactions. The photochemical and acid-catalyzed rearrangements of benzaldehyde derivatives can lead to a range of products, as demonstrated by the reactions of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one . Additionally, the regioselective protection of hydroxyl groups in dihydroxybenzaldehydes can be achieved with different protecting groups, which is a common reaction in the modification of benzaldehyde compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic studies, such as FT-IR, FT-Raman, and NMR, are used to characterize these compounds . The electronic properties, including HOMO-LUMO energies and reactivity descriptors, are determined using computational methods like DFT calculations . These properties are essential for predicting the behavior of the compounds in various environments and for their potential applications in different fields.
科学研究应用
香豆素衍生物的合成
尽管没有直接提到,但4-(3-甲基丁氧基)苯甲醛与有机合成领域相关,类似的苯甲醛衍生物被利用。例如,在绿色化学教育中,苯甲醛和马来酸二腈在离子液体介质中发生Knoevenagel缩合反应,合成3-(甲氧羰基)香豆素,展示了化学研究和教育中的创新方法(Verdía, Santamarta & Tojo, 2017)。
区域选择性保护
对苯甲醛衍生物中羟基的区域选择性保护是另一个重要应用,表明该化合物在合成有机化学中的相关性。例如,3,4-二羟基苯甲醛经历其4-羟基的选择性保护,展示了该化合物在合成中的多功能性(Plourde & Spaetzel, 2002)。
材料科学中的应用
发光材料
苯甲醛衍生物被用于材料科学,特别是用于制备发光材料。例如,合成具有苯乙烯取代基的铝和锌喹啉涉及4-甲基(甲氧基或氯)苯甲醛,表明其在开发具有特定光学性能材料中的应用(Barberis & Mikroyannidis, 2006)。
生物技术应用
增强苯甲醛的生物生产
在生物技术中,利用Pichia pastoris在两相分配生物反应器中优化苯甲醛的生物生产条件已经被探讨。这项研究展示了苯甲醛在风味行业中的应用以及其生物生产方法(Craig & Daugulis, 2013)。
催化和动力学
合成中的动力学研究
苯甲醛衍生物还在催化和反应机理研究中发挥作用。例如,研究了涉及4-甲基苯甲醛的反应的动力学和机理,显示了该化合物在理解反应动力学和开发高效催化过程中的重要性(Dehdab, Habibi‐Khorassani & Shahraki, 2014)。
安全和危害
属性
IUPAC Name |
4-(3-methylbutoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHAIFPHGGVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290522 | |
| Record name | 4-(3-methylbutoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbutoxy)benzaldehyde | |
CAS RN |
18986-09-9 | |
| Record name | 18986-09-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-methylbutoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

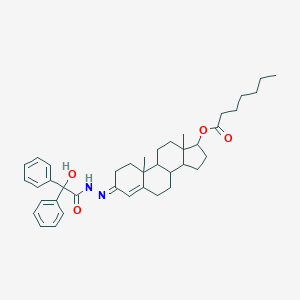
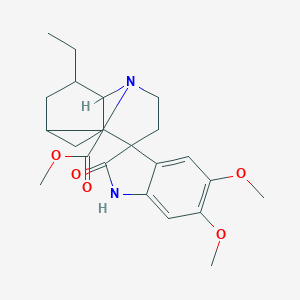

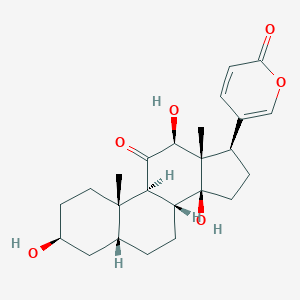
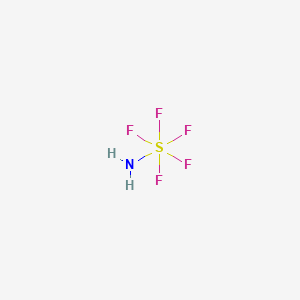
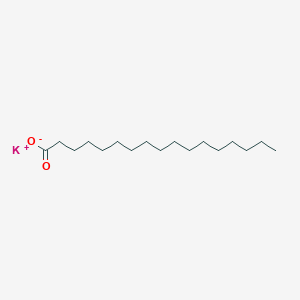

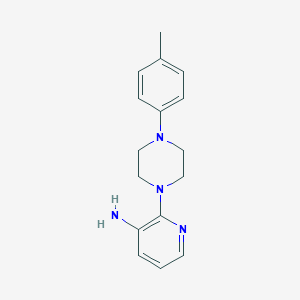


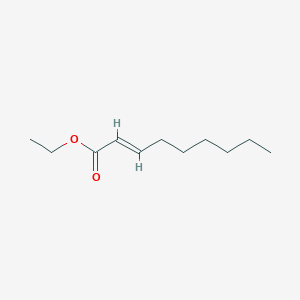
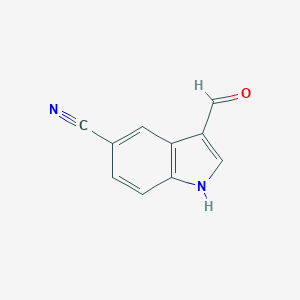
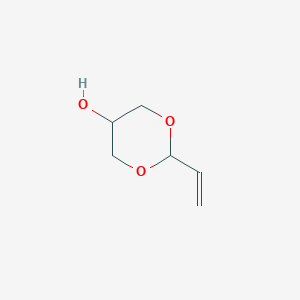
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)